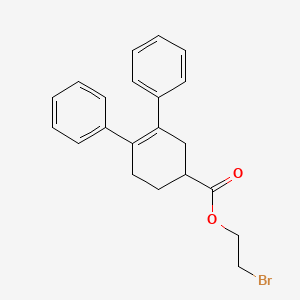
2-Bromoethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromoethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is an organic compound that features a cyclohexene ring substituted with bromine and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate typically involves the reaction of 3,4-diphenylcyclohex-3-ene-1-carboxylic acid with 2-bromoethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an ester linkage between the carboxylic acid and the alcohol, facilitated by the removal of water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromoethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to alter the cyclohexene ring or the ester functionality.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 2-hydroxyethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate or corresponding amines.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Conversion to alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Bromoethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromoethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom acts as a leaving group, allowing the formation of new bonds with nucleophilic species. This compound can also participate in redox reactions, altering its oxidation state and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethyl bromide: Similar in structure but with methoxy groups instead of phenyl groups.
2-(2-Bromoethyl)-1,3-dioxolane: Contains a dioxolane ring instead of a cyclohexene ring.
Propiedades
Número CAS |
62544-30-3 |
|---|---|
Fórmula molecular |
C21H21BrO2 |
Peso molecular |
385.3 g/mol |
Nombre IUPAC |
2-bromoethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C21H21BrO2/c22-13-14-24-21(23)18-11-12-19(16-7-3-1-4-8-16)20(15-18)17-9-5-2-6-10-17/h1-10,18H,11-15H2 |
Clave InChI |
DAMRNEUQKGJCFM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=C(CC1C(=O)OCCBr)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Ethenylphenyl)methyl]oxirane](/img/structure/B14512934.png)
![7,8,10-Trimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14512942.png)
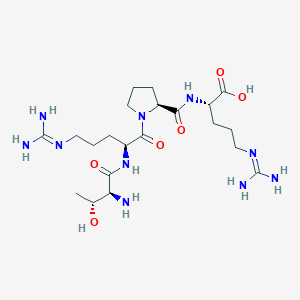
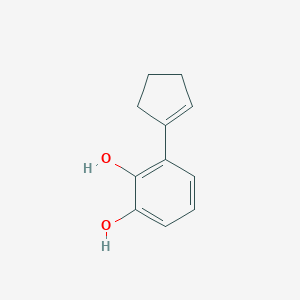
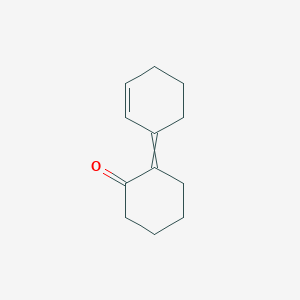
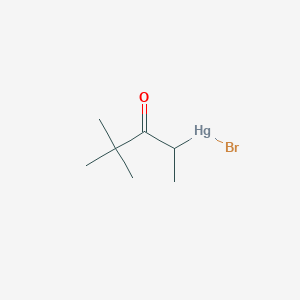
![2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol](/img/structure/B14512963.png)
![2-[(6,7-Dimethoxyisoquinolin-4-yl)methyl]-4,5-dimethoxyaniline](/img/structure/B14512966.png)
![4-(4-Methylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14512976.png)
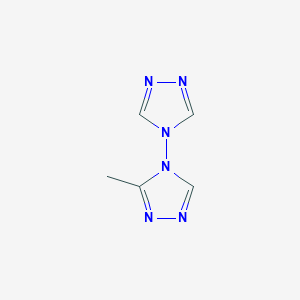
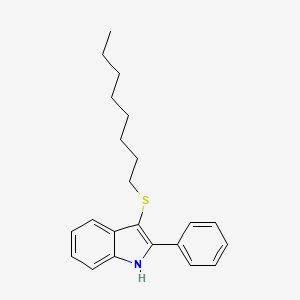

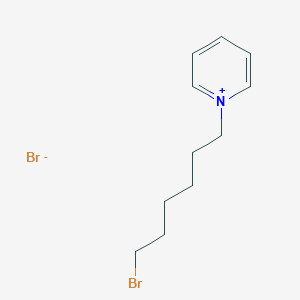
![1-[3-(Hydroxymethyl)oxiran-2-yl]-3,7-dimethyloct-6-en-1-one](/img/structure/B14512995.png)
